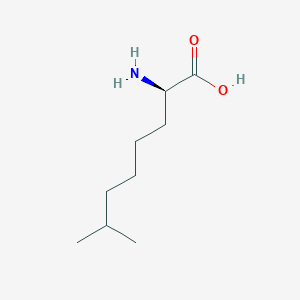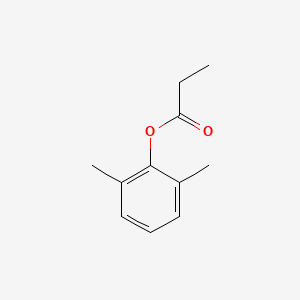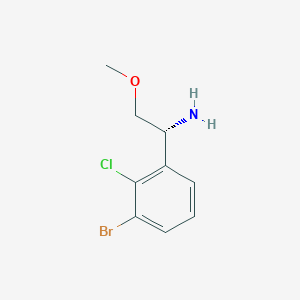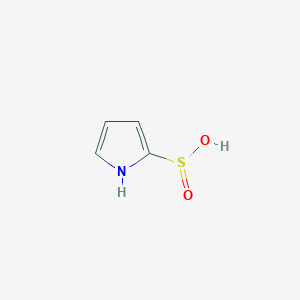
4-Bromo-2,6-difluorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-difluorobiphenyl is an organic compound with the molecular formula C12H7BrF2. It is a derivative of biphenyl, where two hydrogen atoms are replaced by bromine and fluorine atoms at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the use of 3,5-difluorobromobenzene as a starting material. The process involves the following steps :
Bromination: 3,5-difluorobromobenzene is treated with n-butyllithium in the presence of tetrahydrofuran (THF) and dimethylformamide (DMF) to produce 4-bromo-2,6-difluorobenzaldehyde.
Conversion to Benzonitrile: The resulting 4-bromo-2,6-difluorobenzaldehyde is then reacted with methanoic acid and hydroxylamine hydrochloride to form 4-bromo-2,6-difluorobenzonitrile.
Final Product: The benzonitrile derivative is further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,6-difluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as n-butyllithium and DMF are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .
Applications De Recherche Scientifique
4-Bromo-2,6-difluorobiphenyl has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biological molecules.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-difluorobiphenyl involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobiphenyl: A biphenyl derivative with two fluorine atoms at the 4 and 4’ positions.
4-Bromo-2-fluorobiphenyl: A biphenyl derivative with a bromine atom at the 4 position and a fluorine atom at the 2 position.
4,4’-Dibromooctafluorobiphenyl: A biphenyl derivative with two bromine atoms and multiple fluorine atoms
Uniqueness
4-Bromo-2,6-difluorobiphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C12H7BrF2 |
|---|---|
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
5-bromo-1,3-difluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
WLIROJDVBFBOOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)


![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)




![N-[(1R,2R)-2-aminocyclohexyl]acetamide](/img/structure/B12974684.png)
